![molecular formula C26H23BrClOP B14322361 Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide CAS No. 110463-12-2](/img/structure/B14322361.png)
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The specific structure of this compound includes a 4-chloro-3-methoxyphenyl group, a methyl group, and three phenyl groups attached to the phosphorus atom, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium salts typically involves the alkylation of triphenylphosphine with an appropriate alkyl halide. For Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide, the reaction can be carried out by reacting triphenylphosphine with 4-chloro-3-methoxybenzyl bromide under mild conditions. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of phosphonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography and recrystallization are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphorus center.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can oxidize the phosphorus center.
Bases: Strong bases like butyl lithium are used in the formation of ylides for Wittig reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Alkenes: Wittig reactions yield alkenes as the major products.
Applications De Recherche Scientifique
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide involves its ability to form stable ylides, which are key intermediates in Wittig reactions. The phosphorus atom in the compound can stabilize negative charges, allowing it to participate in various chemical transformations. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to its antineoplastic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 4-chloro-3-methoxyphenyl group.
Methoxymethyl-triphenylphosphonium Chloride: Contains a methoxymethyl group instead of the 4-chloro-3-methoxyphenyl group.
Uniqueness
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide is unique due to the presence of the 4-chloro-3-methoxyphenyl group, which can impart specific chemical and biological properties. This structural feature may enhance its reactivity in certain chemical reactions and its potential efficacy in biological applications.
Propriétés
Numéro CAS |
110463-12-2 |
|---|---|
Formule moléculaire |
C26H23BrClOP |
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
(4-chloro-3-methoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-19-21(17-18-25(26)27)20-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
TZCNMIYOZPTANV-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



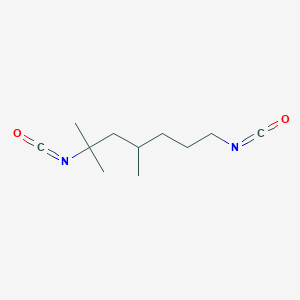
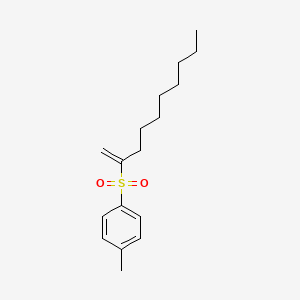
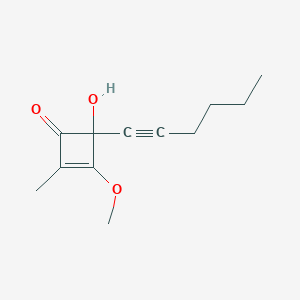
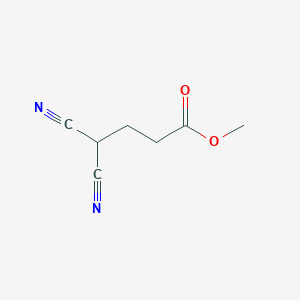
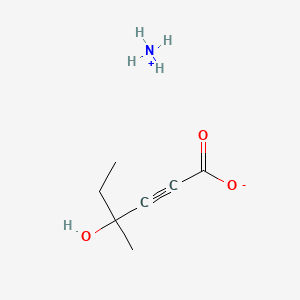

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
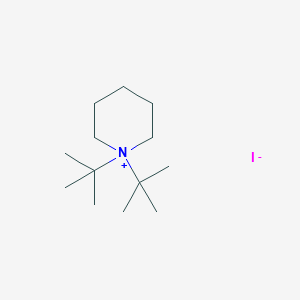
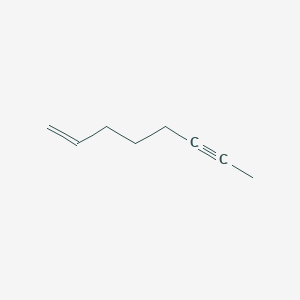



![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
